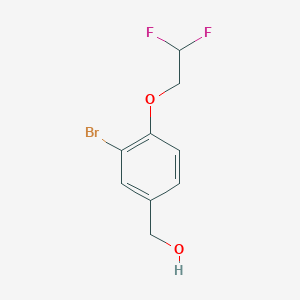

(3-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol

Description

Significance of Aryl-Methanol Derivatives in Contemporary Synthetic Chemistry

Aryl-methanol derivatives, also known as benzylic alcohols, are fundamental building blocks in organic synthesis. Their utility stems from the reactivity of the hydroxyl group, which can be readily transformed into a wide array of other functional groups. These compounds serve as crucial intermediates in the synthesis of more complex molecules, including natural products, pharmaceuticals, and materials. The ability to introduce chirality at the benzylic carbon further enhances their importance in asymmetric synthesis.

The phenyl ring of these scaffolds can be functionalized to modulate the electronic and steric properties of the molecule, influencing its reactivity and biological activity. This adaptability makes aryl-methanol derivatives a versatile platform for constructing diverse molecular frameworks.

The Impact of Bromine and Difluoroethoxy Substituents on Molecular Design and Reactivity

The specific substituents on the phenyl ring of (3-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol—a bromine atom and a 2,2-difluoroethoxy group—impart distinct and valuable characteristics to the molecule.

Bromine Substitution: The presence of a bromine atom significantly influences the molecule's properties. Bromine is an electron-withdrawing group via induction but can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. vasu-industries.comacs.org In synthetic chemistry, the bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is pivotal for the construction of complex molecular scaffolds. bsef.com Furthermore, bromine-containing compounds are prevalent in pharmaceuticals and agrochemicals, often contributing to enhanced biological activity. tethyschemical.comazom.com

2,2-Difluoroethoxy Group: The 2,2-difluoroethoxy group (-OCHF₂) is a lipophilic, electron-withdrawing substituent. The fluorine atoms can alter the conformational preferences of the molecule and enhance its metabolic stability by blocking sites susceptible to oxidative metabolism. The introduction of fluorine can also modulate the acidity of nearby protons and influence the binding affinity of the molecule to biological targets. chinesechemsoc.org The difluoroalkoxy motif is a bioisostere for other functional groups and can improve pharmacokinetic properties.

The combination of these two substituents on the phenylmethanol core creates a molecule with a unique electronic profile and a rich potential for synthetic transformations and applications in drug discovery.

Overview of Research Trajectories for Complex Organohalogen and Organofluorine Compounds

Research into organohalogen and organofluorine compounds is a burgeoning field in organic chemistry. mdpi.combenthamdirect.com The development of novel synthetic methodologies for the selective introduction of halogen and fluorine-containing groups into organic molecules is a primary focus. chinesechemsoc.org Advances in catalysis have enabled more efficient and environmentally benign synthetic routes. benthamdirect.com

In medicinal chemistry, the strategic incorporation of halogens is a key strategy for optimizing lead compounds. nih.gov There is a growing interest in understanding the role of halogen bonding in ligand-receptor interactions. namiki-s.co.jp The unique properties conferred by fluorine continue to be exploited in the design of new drugs and materials. acs.org Research is also directed towards the synthesis of complex, polyfunctionalized organohalogen and organofluorine compounds to explore new areas of chemical space.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structure suggests it would be a valuable intermediate in programs targeting the synthesis of novel bioactive molecules and functional materials, leveraging the established principles of organobromine and organofluorine chemistry.

An in-depth analysis of the synthetic methodologies for producing this compound and its analogs reveals a multi-faceted approach, combining classical reactions with modern catalytic strategies. The construction of this specific molecular architecture requires careful consideration of regioselectivity and functional group compatibility across several synthetic stages. Key steps involve the precise introduction of the 2,2-difluoroethoxy group, regioselective bromination of the aromatic ring, and the formation of the phenylmethanol backbone.

Structure

3D Structure

Properties

IUPAC Name |

[3-bromo-4-(2,2-difluoroethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O2/c10-7-3-6(4-13)1-2-8(7)14-5-9(11)12/h1-3,9,13H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXWLHAZFBJQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 2,2 Difluoroethoxy Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detail

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map out the complete carbon-proton framework and identify the location of fluorine atoms within the molecule.

Proton NMR spectroscopy provides information on the distinct chemical environments of hydrogen atoms in the molecule. The spectrum of (3-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol is expected to show several distinct signals, each corresponding to a unique proton or group of equivalent protons. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

The aromatic region would feature three signals corresponding to the protons on the benzene (B151609) ring. The proton at C5, situated between the bromomethanol and difluoroethoxy groups, would appear as a doublet. The proton at C2, adjacent to the bromine atom, would likely be a singlet or a very finely split doublet. The proton at C6 would exhibit a doublet of doublets due to coupling with its neighbors.

The difluoroethoxy group gives rise to two characteristic signals. The single proton on the carbon bearing the two fluorine atoms (-CHF₂) is expected to appear as a triplet of doublets (td) due to coupling with both the adjacent methylene (B1212753) (-OCH₂-) protons and the two geminal fluorine atoms. The methylene protons of the ethoxy group (-OCH₂-) would appear as a doublet of triplets (dt) due to coupling with the vicinal -CHF₂ proton and the two fluorine atoms.

The benzylic methylene protons (-CH₂OH) would typically appear as a singlet, though this can sometimes be a doublet if coupling to the hydroxyl proton occurs. The hydroxyl proton (-OH) itself often presents as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-H (H-2) | ~7.60 | d | J ≈ 2.0 |

| Ar-H (H-6) | ~7.35 | dd | J ≈ 8.5, 2.0 |

| Ar-H (H-5) | ~7.05 | d | J ≈ 8.5 |

| O-CH F₂ | ~6.50 | tt | ²JHF ≈ 57.0, ³JHH ≈ 4.0 |

| CH₂ OH | ~4.65 | s | - |

| OCH₂ CHF₂ | ~4.30 | t | ³JHH ≈ 4.0 |

| CH₂OH | Variable | br s | - |

Note: Predicted values are based on standard functional group effects and may vary from experimental results.

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single sharp peak. libretexts.org The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms. chemguide.co.uk

For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The aromatic region will contain six signals, with their chemical shifts influenced by the bromo, difluoroethoxy, and methanol (B129727) substituents. The carbon atom attached to the bromine (C3) will be shifted to a lower field, while the carbon attached to the oxygen of the difluoroethoxy group (C4) will be shifted significantly downfield. libretexts.org

The carbons of the difluoroethoxy group will be particularly informative. The -CHF₂ carbon will appear as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹JCF). The -OCH₂- carbon will also show splitting, appearing as a triplet due to two-bond coupling to the fluorine atoms (²JCF). The benzylic carbon (-CH₂OH) will appear in the typical range for carbons attached to an oxygen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C4 (Ar-O) | ~150 | - |

| C1 (Ar-CH₂OH) | ~135 | - |

| C6 (Ar-C) | ~130 | - |

| C2 (Ar-C) | ~118 | - |

| C5 (Ar-C) | ~117 | - |

| OC HF₂ | ~115 | t (¹JCF ≈ 240 Hz) |

| C3 (Ar-Br) | ~114 | - |

| OC H₂CHF₂ | ~68 | t (²JCF ≈ 30 Hz) |

| C H₂OH | ~64 | - |

Note: Predicted values are based on standard chemical shift tables and substituent effects.

Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides clean spectra with a wide chemical shift range, minimizing the chance of signal overlap. thermofisher.comhuji.ac.il

In the case of this compound, the two fluorine atoms of the difluoroethoxy group are chemically equivalent. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal's multiplicity will be determined by coupling to nearby protons. The two fluorine atoms will couple with the geminal proton (-CHF₂) and the two vicinal protons on the adjacent methylene group (-OCH₂-). This will result in the ¹⁹F signal appearing as a doublet of triplets (dt). The large two-bond H-F coupling constant (²JHF) will cause the primary doublet splitting, and the smaller three-bond H-F coupling (³JHF) will cause the finer triplet splitting within each doublet.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| OCHF₂ | ~ -125 | dt | ²JHF ≈ 57.0, ³JHF ≈ 15.0 |

Note: Chemical shifts are typically referenced to CFCl₃.

While 1D NMR spectra provide essential information, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this molecule, COSY would show correlations between the aromatic protons (H-5 and H-6) and between the protons of the difluoroethoxy group (-OCH₂- and -CHF₂), confirming their proximity in the structure.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would be used to definitively link the proton signals for the -CH₂OH, -OCH₂-, and -CHF₂ groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is vital for piecing together the molecular fragments. For instance, HMBC would show a correlation between the benzylic -CH₂OH protons and the aromatic carbons C1, C2, and C6, confirming the attachment of the methanol group to the ring. Similarly, correlations between the -OCH₂- protons and the aromatic carbon C4 would confirm the position of the ether linkage.

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer): These experiments differentiate carbon signals based on the number of attached protons (CH, CH₂, CH₃, and quaternary carbons). bhu.ac.in This would help to confirm the assignments of the benzylic -CH₂OH carbon, the -OCH₂- and -CHF₂ carbons, and the substituted (quaternary) aromatic carbons.

Anisotropic NMR techniques, such as those utilizing residual dipolar couplings (RDCs) or residual chemical shift anisotropy (RCSA), provide through-space information about the relative orientation of different parts of a molecule. newera-spectro.comnih.gov These methods are typically employed for molecules with multiple stereocenters or for determining the dominant conformation of flexible molecules.

For an achiral molecule like this compound, these techniques would not be used for determining relative configuration in the traditional sense. However, they could be powerfully applied to study the molecule's preferred three-dimensional conformation in solution. By partially aligning the molecules in a liquid crystal medium, RDCs can be measured. nih.gov These RDCs are sensitive to the average orientation of internuclear vectors (e.g., C-H bonds) relative to the magnetic field. By comparing experimental RDCs with values calculated for different computationally generated conformations, the dominant solution-state structure, including the rotational preferences of the methanol and difluoroethoxy substituents relative to the aromatic ring, can be determined.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular bonds or functional groups, making it an excellent tool for functional group identification. rasayanjournal.co.in

The FT-IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A strong and broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the hydroxyl group of the primary alcohol. The broadening is a result of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- groups) appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are expected. The C-O stretch of the primary alcohol (-CH₂OH) will be around 1050 cm⁻¹, while the aryl ether C-O stretch will appear around 1250 cm⁻¹.

C-F Stretches: The most intense bands in the spectrum are likely to be the C-F stretching vibrations from the difluoroethoxy group, typically found in the 1100-1000 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretch is expected to appear at lower frequencies, typically in the 600-500 cm⁻¹ range.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch | Alcohol | 3500 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic | 3000 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-O Stretch | Aryl Ether | ~1250 | Strong |

| C-F Stretch | Fluoroalkane | 1100 - 1000 | Very Strong |

| C-O Stretch | Primary Alcohol | ~1050 | Strong |

| C-Br Stretch | Aryl Bromide | 600 - 500 | Medium |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of the bonds within this compound would produce a unique spectrum of absorption bands.

The key functional groups and their expected characteristic absorption regions are:

O-H Stretch: The hydroxyl (-OH) group of the methanol moiety would exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is due to intermolecular hydrogen bonding.

C-H Stretch (Aromatic): The stretching vibrations of the C-H bonds on the phenyl ring are expected to appear in the 3000-3100 cm⁻¹ range.

C-H Stretch (Aliphatic): The C-H stretching of the methylene group (-CH₂) in the ethoxy chain and the benzylic alcohol would be observed between 2850-3000 cm⁻¹.

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically show multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The spectrum would show C-O stretching vibrations from two sources: the alcohol (around 1050-1150 cm⁻¹) and the aryl ether (around 1200-1260 cm⁻¹).

C-F Stretch: The presence of the difluoroethoxy group would result in very strong, characteristic absorption bands for the C-F bonds, typically found in the 1000-1100 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond vibration is expected to appear at lower frequencies, generally in the 500-650 cm⁻¹ region.

Interactive Data Table: Expected FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | Phenyl Ring | 3000-3100 | Medium |

| Aliphatic C-H Stretch | -CH₂-OH, -O-CH₂- | 2850-3000 | Medium |

| Aromatic C=C Stretch | Phenyl Ring | 1450-1600 | Medium-Strong |

| C-O Stretch (Ether) | Ar-O-CH₂ | 1200-1260 | Strong |

| C-O Stretch (Alcohol) | -CH₂-OH | 1050-1150 | Strong |

| C-F Stretch | -CF₂H | 1000-1100 | Very Strong |

| C-Br Stretch | Ar-Br | 500-650 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, and is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, key Raman signals would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring would produce a strong, sharp peak, which is a characteristic feature in Raman spectra of aromatic compounds.

C-Br and C-F Bonds: While C-F bonds can be observed, the C-Br stretch is often more prominent in Raman than in IR and would be expected in the low-frequency region.

Symmetric Stretches: Symmetric stretching modes of the C-C bonds in the ring and the C-O-C ether linkage would also be Raman active. Non-polar C-H and C=C bonds will also give rise to strong signals. The hydroxyl group's O-H stretch is typically a weak scatterer in Raman spectroscopy.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound (Molecular Formula: C₉H₉BrF₂O₂), the expected monoisotopic mass is approximately 265.97 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum would show a characteristic molecular ion peak. Due to the presence of bromine, there will be a distinctive isotopic pattern: a peak for the molecule with the ⁷⁹Br isotope (M⁺) and another peak of nearly equal intensity for the molecule with the ⁸¹Br isotope (M+2).

Major Fragmentation Pathways:

Loss of Hydroxymethyl Radical: A common fragmentation for benzyl (B1604629) alcohols is the cleavage of the C-C bond to lose a ·CH₂OH radical, which would lead to a stable cation.

Benzylic Cleavage: The most probable initial fragmentation would be the loss of a hydrogen atom or the hydroxyl group from the methanol moiety to form a stabilized benzylic cation.

Cleavage of the Ether Bond: Fragmentation could occur at the ether linkage, involving the loss of the difluoroethoxy group (·OCH₂CF₂H) or parts of it.

Loss of Halogens: Subsequent fragmentation steps could involve the loss of the bromine atom.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Description of Loss |

| ~266 / 268 | [C₉H₉BrF₂O₂]⁺ | Molecular Ion (M⁺) |

| ~248 / 250 | [C₉H₇BrF₂O]⁺ | Loss of H₂O |

| ~235 / 237 | [C₈H₆BrF₂O]⁺ | Loss of ·CH₂OH |

| ~187 / 189 | [C₇H₆BrO]⁺ | Loss of ·OCH₂CF₂H |

| 157 | [C₇H₆O₂F₂]⁺ | Loss of ·Br |

Note: The m/z values shown are approximate and represent the ion containing the ⁷⁹Br isotope. The corresponding ion with ⁸¹Br will appear 2 Da higher.

X-ray Crystallography for Absolute Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information.

Molecular Geometry: It would confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. For instance, the C-Br, C-O, C-F, and C-C bond lengths could be determined with high accuracy.

Conformation: The analysis would reveal the preferred conformation of the flexible difluoroethoxy and methanol side chains relative to the plane of the benzene ring.

Crystal Packing and Intermolecular Interactions: X-ray crystallography would elucidate how the molecules pack together in the crystal lattice. It would identify and characterize intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and potential halogen bonds involving the bromine atom, which govern the solid-state architecture.

Although a specific crystal structure for this compound is not publicly documented, data from similar brominated phenyl structures suggest that the bromine atom and the ether group would significantly influence the electronic properties and packing of the molecule in the crystal.

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 2,2 Difluoroethoxy Phenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Energy Landscapes

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For (3-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311G++(d,p), are employed to determine its most stable three-dimensional structure. nih.gov

Geometry optimization procedures systematically adjust the molecule's bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. The presence of the bromine atom, the difluoroethoxy group, and the hydroxymethyl group introduces significant electronic and steric effects. DFT studies on related bromophenols show that bromine substitution influences O-H and C-O bond lengths and can participate in intramolecular interactions. nih.govresearchgate.net The electron-withdrawing nature of the difluoroethoxy group is expected to impact the charge distribution across the aromatic ring.

Energy landscape analysis involves mapping the potential energy of the molecule as a function of its geometry. By systematically rotating key bonds, such as the C-O bond of the ether linkage and the C-C bond of the hydroxymethyl group, a potential energy surface can be generated. This allows for the identification of various local minima (stable conformers) and the transition states that connect them, providing insight into the molecule's flexibility and the energy barriers between different conformations.

| Parameter | Predicted Value | Comment |

|---|---|---|

| C-Br Bond Length | ~1.88 Å | Typical for a bromine atom attached to an aromatic ring. |

| Ar-O Bond Length | ~1.37 Å | Influenced by the electronic effects of ring substituents. |

| O-CH₂ Bond Length | ~1.43 Å | Standard for an alkyl ether linkage. |

| C-F Bond Length | ~1.35 Å | Characteristic of a geminal difluoro group. |

| C-O-C Bond Angle | ~118° | The ether linkage angle is influenced by steric hindrance from the aromatic ring. |

Ab Initio and Semiempirical Methods in Conformational Analysis and Vibrational Frequency Predictions

Beyond DFT, other computational methods are valuable for specific analyses. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy for electron correlation effects at a greater computational expense and can be used to refine the energies of conformations identified by DFT. nasa.govresearchgate.net These methods are particularly useful for studying non-covalent interactions that may influence the conformational preferences of the flexible difluoroethoxy and hydroxymethyl side chains.

Semiempirical methods (like PM3 or AM1) provide a much faster, albeit less accurate, alternative for exploring the conformational landscape. researchgate.net These methods are well-suited for initial, broad searches of possible conformations before refining the most promising structures with more rigorous DFT or ab initio calculations. researchgate.net Recently, reparameterized semi-empirical methods have shown improved accuracy for predicting vibrational frequencies at a fraction of the cost of higher-level theories. dntb.gov.uamorressier.com

Both ab initio and semiempirical methods can be used to predict vibrational frequencies. These calculations determine the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms. researchgate.net While harmonic frequency calculations are standard, more advanced techniques can account for anharmonicity, leading to predictions that more closely match experimental infrared (IR) spectra. morressier.comnih.gov

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). FMO analysis provides critical insights into the molecule's nucleophilic and electrophilic character. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, while the LUMO may have significant contributions from the aromatic ring and the C-Br antibonding orbital.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. ekb.eg The MEP map is colored to indicate regions of different electrostatic potential, where red typically signifies electron-rich, negative potential (favorable for electrophilic attack) and blue indicates electron-poor, positive potential (favorable for nucleophilic attack). youtube.com For this molecule, MEP mapping would reveal negative potential concentrated around the electronegative oxygen, fluorine, and bromine atoms. researchgate.netwolfram.com The most positive potential would likely be associated with the hydroxyl proton of the methanol (B129727) group, identifying it as the primary site for hydrogen bond donation. researchgate.net

| Descriptor | Definition | Predicted Significance for the Target Molecule |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilic character; localized on the phenyl ring and oxygen atoms. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilic character; distributed over the aromatic system. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical stability; a smaller gap suggests higher reactivity. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. researchgate.net |

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for Validation of Experimental Data

Computational methods are widely used to simulate spectroscopic data, which serves as a powerful tool for validating experimentally determined structures. Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. researchgate.netnih.gov For this compound, predicting the ¹H, ¹³C, and especially the ¹⁹F NMR spectra is of great interest. DFT methods have been shown to be particularly effective for predicting ¹⁹F NMR chemical shifts in fluorinated aromatic compounds, often using scaling factors to correct for systematic errors and improve correlation with experimental values. nih.govacs.org

Similarly, theoretical IR spectra can be generated from calculated vibrational frequencies and their corresponding intensities. github.io Each calculated frequency corresponds to a specific vibrational mode (e.g., O-H stretch, C-F stretch, aromatic C-H bend). msu.edumsu.edu By comparing the simulated spectrum to an experimental one, each absorption band can be confidently assigned to a particular molecular vibration. Discrepancies between simulated and experimental data can point to environmental effects (like solvent or solid-state interactions) not included in the gas-phase calculation.

| Spectroscopy Type | Predicted Region | Assignment |

|---|---|---|

| IR Frequency | 3600-3200 cm⁻¹ | O-H stretch of the hydroxymethyl group. msu.edu |

| IR Frequency | 3100-3000 cm⁻¹ | Aromatic C-H stretch. |

| IR Frequency | 1250-1000 cm⁻¹ | C-O and C-F stretching vibrations. |

| ¹H NMR Chemical Shift | ~4.6 ppm | -CH₂OH methylene (B1212753) protons. |

| ¹³C NMR Chemical Shift | ~115-155 ppm | Aromatic carbons. |

| ¹⁹F NMR Chemical Shift | -70 to -90 ppm (relative to CFCl₃) | -OCHF₂ group, typically a triplet due to coupling with H. |

Mechanistic Studies of Reactions Involving Bromine and Difluoroethoxy Substituents

Theoretical chemistry is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For this compound, computational studies can predict the outcomes of various reactions. For instance, in electrophilic aromatic substitution, the combined electronic influence of the hydroxyl, bromo, and difluoroethoxy substituents will determine the regioselectivity of the reaction. pearson.com The difluoroethoxy group is strongly electron-withdrawing, deactivating the ring, while the hydroxyl (via the attached methylene) and bromo groups have more complex directing effects. Computational models can calculate the activation energies for substitution at different positions on the ring to predict the most likely product. acs.orgrsc.org

Furthermore, the C-Br bond is a potential site for reactions such as cross-coupling or reduction. Mechanistic studies can model the oxidative addition step in a palladium-catalyzed cross-coupling reaction, for example, to understand the reaction's feasibility and kinetics. The presence of the difluoroethoxy group could electronically influence the reactivity of the C-Br bond, a factor that can be quantified through computation. nih.gov Similarly, the stability of potential radical intermediates formed during certain reactions can be assessed to predict reaction pathways.

Chemical Reactivity and Derivatization Pathways of 3 Bromo 4 2,2 Difluoroethoxy Phenyl Methanol

Transformations Involving the Hydroxyl Group

The primary alcohol moiety in (3-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol is a key site for synthetic modification. It can readily undergo oxidation to form the corresponding aldehyde or carboxylic acid, or participate in esterification and etherification reactions to generate a wide range of derivatives.

Oxidation Reactions to Corresponding Aldehydes or Carboxylic Acids

The controlled oxidation of the benzylic alcohol functionality is a fundamental transformation for converting this compound into valuable carbonyl compounds.

Oxidation to Aldehyde:

The selective oxidation to 3-bromo-4-(2,2-difluoroethoxy)benzaldehyde (B13575105) is a documented and crucial step in multi-step synthetic sequences. This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Research has demonstrated the efficacy of manganese dioxide (MnO₂) for this purpose. In a typical procedure, the alcohol is treated with MnO₂ in a suitable organic solvent, such as dichloromethane, to yield the aldehyde. This method is advantageous for its selectivity and generally clean reaction profile.

Below is a table summarizing the conditions for this oxidation as described in the scientific literature.

| Reactant | Reagent | Solvent | Product | Yield | Reference |

| This compound | Manganese Dioxide (MnO₂) | Dichloromethane | 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde | N/A |

Yield not specified in the source.

Oxidation to Carboxylic Acid:

Esterification and Etherification Reactions for Structural Diversification

The hydroxyl group of this compound can be readily converted into esters and ethers, providing a straightforward method for structural modification and the introduction of new functional groups.

Esterification: This reaction typically involves treating the alcohol with a carboxylic acid, acid chloride, or acid anhydride, often in the presence of an acid catalyst or a base. This process creates an ester linkage, which can be useful for modifying the molecule's polarity and biological activity.

Etherification: The formation of an ether from the benzylic alcohol can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Despite the fundamental nature of these reactions, specific examples detailing the esterification or etherification of this compound have not been prominently documented in the searched scientific and patent literature.

Reactions at the Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Aryl-Aryl and Aryl-Heteroaryl Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures from aryl bromides.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction has been successfully applied to this compound for the formation of biaryl structures. This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its tolerance of a wide variety of functional groups, including the benzylic alcohol present in the starting material. A documented example includes the coupling with (4-formylphenyl)boronic acid to produce a biphenyl (B1667301) derivative, a key intermediate for more complex targets.

The table below outlines the specific conditions for this reported Suzuki-Miyaura coupling.

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent(s) | Product | Yield | Reference |

| This compound | (4-Formylphenyl)boronic acid | Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) | Potassium Carbonate (K₂CO₃) | Dioxane / Water | (4'-(2,2-Difluoroethoxy)-5-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)methanol | 75% |

Heck and Sonogashira Couplings:

The Heck reaction (coupling with an alkene) and the Sonogashira reaction (coupling with a terminal alkyne) are also standard palladium-catalyzed transformations of aryl bromides. wikipedia.orgwikipedia.org These reactions provide powerful methods for introducing vinyl and ethynyl (B1212043) groups, respectively. However, specific examples of Heck or Sonogashira reactions being performed on this compound are not described in the reviewed literature.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Activated Systems

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group (like bromine) on an aromatic ring. This reaction generally requires the ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the ring is not sufficiently activated for SNAr to occur under typical conditions. The ethoxy and hydroxymethyl groups are not strongly electron-withdrawing, making this reaction pathway unfavorable. Consequently, no examples of SNAr reactions involving this compound are found in the literature.

Magnesium Insertion for Grignard Reagent Formation

The formation of a Grignard reagent by inserting magnesium metal into the carbon-bromine bond is a classic method for transforming an aryl halide into a potent carbon nucleophile. mnstate.edu However, this reaction is complicated by the presence of acidic protons in the molecule.

The hydroxyl group of this compound is acidic enough to be deprotonated by a Grignard reagent. adichemistry.com Therefore, attempting a direct Grignard formation would result in the newly formed organometagnesium species reacting with the starting material's alcohol, leading to a complex mixture and consumption of the desired reagent.

To successfully form the Grignard reagent, the hydroxyl group must first be protected with a group that is stable to the Grignard formation conditions but can be removed later. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or acetals. After protection, magnesium insertion could proceed, followed by reaction with an electrophile and subsequent deprotection to reveal the alcohol. This necessary protection-deprotection sequence makes the direct formation of a Grignard reagent from the title compound impractical. No direct examples of this transformation have been documented.

Influence of the 2,2-Difluoroethoxy Group on Overall Molecular Reactivity and Stability

The reactivity and stability of this compound are significantly modulated by the electronic properties of its substituents, particularly the 2,2-difluoroethoxy group (-OCH₂CHF₂). This group imparts a complex electronic character to the phenyl ring, which is a blend of opposing inductive and resonance effects.

Typically, an alkoxy group (-OR) attached to an aromatic ring acts as an activating group. The oxygen atom, through its lone pairs, exerts a positive resonance effect (+R), donating electron density to the ring. This donation increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. organicchemistrytutor.com However, the presence of two highly electronegative fluorine atoms on the ethoxy substituent in this compound drastically alters this behavior.

The stability of the molecule is also affected. The electron-withdrawing nature of the ring substituents can increase the acidity of the benzylic alcohol's proton. Furthermore, any reaction proceeding through a benzylic carbocation intermediate (e.g., S N 1-type substitution of the hydroxyl group) would be destabilized, as the electron-deficient ring would be less effective at stabilizing the positive charge.

| Substituent Group | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) | Classification |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | 0.27 | -0.53 | -0.26 | Activating |

| -Br (Bromo) | 0.44 | -0.22 | 0.22 | Deactivating |

| -CHF₂ (Difluoromethyl) | 0.30 | 0.03 | 0.33 | Deactivating |

| -CF₃ (Trifluoromethyl) | 0.45 | 0.08 | 0.53 | Deactivating |

| -CF₂OCH₃ (Difluoro(methoxy)methyl)* | 0.22 | 0.07 | 0.29 | Deactivating |

*Data for analogous group used for comparison. nuph.edu.ua

Electrophilic Aromatic Substitution on the Phenyl Ring (under controlled conditions)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. libretexts.org In the case of this compound, the substitution pattern is dictated by the directing effects of the three existing substituents: the bromo group, the 2,2-difluoroethoxy group, and the hydroxymethyl group. chemistrytalk.orglibretexts.org

-Br (Bromo group at C-3): Halogens are a special class of substituents that are deactivating due to their inductive effect but direct incoming electrophiles to the ortho and para positions due to resonance stabilization of the reaction intermediate. pitt.edu It directs to C-2 (ortho), C-4 (ortho, blocked), and C-6 (para).

-OCH₂CHF₂ (2,2-Difluoroethoxy group at C-4): As established, this is a deactivating group. However, like other alkoxy groups, the lone pairs on the oxygen direct substitution to the ortho and para positions. organicchemistrytutor.compitt.edu It directs to C-3 (ortho, blocked), C-5 (ortho), and C-1 (para, blocked).

-CH₂OH (Hydroxymethyl group at C-1): This group is weakly deactivating via the inductive effect and is considered a meta-director. It directs incoming electrophiles to C-3 (meta, blocked) and C-5 (meta).

Substitution at C-2: This position is ortho to the bromo group.

Substitution at C-5: This position is strongly favored as it is ortho to the directing 2,2-difluoroethoxy group and meta to the hydroxymethyl group.

Substitution at C-6: This position is para to the bromo group.

Generally, the most activating (or least deactivating) ortho-, para-director controls the position of substitution. pitt.edu While both the bromo and the difluoroethoxy groups are deactivating ortho-, para-directors, alkoxy groups are typically stronger directing groups than halogens. This, combined with the reinforcing meta-directing effect of the hydroxymethyl group, suggests that position C-5 is the most probable site for electrophilic attack .

Given the deactivated nature of the ring, forcing conditions (e.g., strong Lewis acid catalysts, higher temperatures) may be required to facilitate substitution. lumenlearning.commsu.edu However, such conditions could also lead to a loss of selectivity or unwanted side reactions. Therefore, reactions must be conducted under carefully controlled conditions.

| Available Position | Influence from -Br (at C-3) | Influence from -OCH₂CHF₂ (at C-4) | Influence from -CH₂OH (at C-1) | Predicted Outcome |

|---|---|---|---|---|

| C-2 | Favorable (ortho) | Neutral | Neutral | Possible minor product |

| C-5 | Neutral | Favorable (ortho) | Favorable (meta) | Most likely major product |

| C-6 | Favorable (para) | Neutral | Neutral | Possible minor product |

Potential EAS reactions could include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). lumenlearning.com

Halogenation: Using Br₂ with FeBr₃ or Cl₂ with AlCl₃ to introduce an additional halogen atom. libretexts.org

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). lumenlearning.com

3 Bromo 4 2,2 Difluoroethoxy Phenyl Methanol As a Key Synthetic Intermediate

Role in the Synthesis of Advanced Organic Scaffolds and Precursors

As a substituted benzyl (B1604629) alcohol, (3-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol is a valuable building block for the synthesis of a variety of organic scaffolds. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of further chemical transformations. The bromo substituent is particularly significant as it allows for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

Table 1: Potential Cross-Coupling Reactions for the Elaboration of this compound

| Cross-Coupling Reaction | Reactant | Catalyst | Resulting Bond | Potential Scaffold |

| Suzuki Coupling | Boronic acids/esters | Palladium | C-C | Biaryl systems |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper | C-C (alkyne) | Aryl-alkynes |

| Buchwald-Hartwig Amination | Amines | Palladium | C-N | Aryl amines |

| Heck Coupling | Alkenes | Palladium | C-C (alkene) | Stilbenes |

Application in Medicinal Chemistry Research and Drug Design

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties of a molecule. The presence of the 2,2-difluoroethoxy group in this compound makes it an attractive intermediate for the synthesis of novel therapeutic agents.

Strategic Incorporation of Fluorine for Modulating Molecular Properties

The difluoroethoxy group can significantly influence the physicochemical properties of a molecule. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, affecting its interactions with biological targets. Furthermore, the difluoroethoxy group can impact a compound's lipophilicity, metabolic stability, and bioavailability. By replacing a methoxy (B1213986) or ethoxy group with a difluoroethoxy group, medicinal chemists can fine-tune these properties to optimize the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Design Principles for Novel Fluorinated Aromatic Scaffolds for Biological Targeting

The design of novel fluorinated aromatic scaffolds often involves the strategic placement of fluorine atoms or fluorinated groups to enhance binding affinity and selectivity for a specific biological target. The difluoroethoxy group can act as a bioisostere for other functional groups, such as a methoxy or a hydroxyl group, while offering unique electronic and steric properties. While the principles of using such fluorinated scaffolds are well-understood, specific examples of biologically active molecules derived directly from this compound are not extensively reported.

Contribution to the Development of Heterocyclic Systems with Potential Utility

Heterocyclic compounds are ubiquitous in medicinal chemistry. The functional groups of this compound provide several avenues for the synthesis of heterocyclic systems. For instance, the hydroxymethyl group can be converted to a leaving group, allowing for nucleophilic substitution by a heteroatom to form a ring. Alternatively, the bromo substituent can participate in transition metal-catalyzed reactions to construct heterocyclic rings. Potential heterocyclic systems that could be synthesized from this intermediate include, but are not limited to, indoles, pyridines, and pyrimidines. However, specific documented syntheses of heterocyclic systems using this particular starting material are scarce in the available literature.

Utility in Agrochemical and Materials Science Research

The introduction of fluorine is also a common strategy in the development of new agrochemicals to enhance their efficacy and stability. Similarly, fluorinated compounds can be used in materials science to create materials with specific properties, such as thermal stability and hydrophobicity. Despite the potential of this compound as a building block in these areas, there is a lack of specific research findings or patents detailing its application in the synthesis of novel agrochemicals or advanced materials.

Q & A

Q. What are the established synthetic routes for (3-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol?

- Methodological Answer : A common approach involves bromination of a phenolic precursor followed by etherification. For example:

Bromination : Introduce bromine at the 3-position of 4-hydroxyphenylmethanol using N-bromosuccinimide (NBS) in acetic acid .

Etherification : React the brominated intermediate with 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the difluoroethoxy group .

Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the target compound.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methoxy protons (δ 4.1–4.5 ppm), and the methanol group (δ 1.5–2.0 ppm, broad).

- ¹⁹F NMR : Confirm the difluoroethoxy group (δ -120 to -125 ppm, AB quartet) .

- IR Spectroscopy : Detect O–H (3200–3600 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches.

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion [M+H]⁺ (expected m/z ~292) .

Q. How can researchers mitigate hygroscopicity during storage?

- Methodological Answer : Store the compound under inert gas (argon or nitrogen) in a desiccator with silica gel. Pre-dry solvents (e.g., molecular sieves) before use in reactions to prevent hydrolysis of the difluoroethoxy group .

Advanced Research Questions

Q. How can contradictory stability data for the difluoroethoxy group under acidic conditions be resolved?

- Methodological Answer : Conduct controlled stability studies:

Prepare buffered solutions (pH 1–7) and monitor degradation via HPLC or ¹⁹F NMR over 24–72 hours .

Compare degradation rates at varying temperatures (25°C vs. 40°C).

Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. If instability is confirmed, replace the difluoroethoxy group with a more robust moiety (e.g., trifluoromethoxy) .

Q. What strategies optimize regioselectivity during bromination?

- Methodological Answer :

- Directing Groups : Introduce a temporary protecting group (e.g., acetyl) at the 4-position to direct bromination to the 3-position .

- Lewis Acid Catalysis : Use FeCl₃ or AlCl₃ to enhance electrophilic substitution at the desired position .

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Gaussian software) to guide experimental design .

Q. How can reaction yields during etherification be improved?

- Methodological Answer :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.

- Temperature Control : Perform reactions at 60–80°C to balance kinetics and side-product formation .

Q. What biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with tritiated reference compounds .

- Cellular Toxicity : Measure IC₅₀ values in HEK293 or HepG2 cells via MTT assays .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in NMR data for aromatic protons?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve overlapping signals by cooling the sample to -40°C .

- COSY/NOESY : Assign coupling patterns and confirm spatial proximity of protons.

- Spirocyclic By-Product Analysis : Check for unintended cyclization using LC-MS .

Q. What experimental controls are essential for stability studies?

- Methodological Answer :

- Negative Controls : Use inert solvents (e.g., deuterated DMSO) to rule out solvent effects.

- Positive Controls : Include a structurally similar compound with known stability (e.g., 4-bromo-3-methoxyphenylmethanol).

- Blank Runs : Analyze samples without the compound to detect matrix interference .

Q. How can computational tools aid in predicting metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.